Antifungal Triazole Synthesis Intermediate
Cyclopropyl 2,4-dichlorophenyl ketone is a direct precursor for the synthesis of 2-(2,4-dichlorophenyl)-2-(1-[1H-1,2,4-triazol-1-yl]cyclopropyl)oxirane, a key intermediate in the preparation of cyclopropylidene antifungal agents [1]. The compound's ketone functionality undergoes reaction with trimethylsulfoxonium iodide to generate the epoxide intermediate, which is subsequently opened with 1,2,4-triazole [2]. The 2,4-dichloro substitution pattern is specifically enumerated among preferred embodiments (together with 4-chlorophenyl, 4-fluorophenyl, and 2,4-difluorophenyl) for the target antifungal pharmacophore [1].
| Evidence Dimension | Precursor utility for triazole antifungal synthesis |
|---|---|
| Target Compound Data | 2,4-Dichlorophenyl substitution pattern; 0.5 g ketone yields 0.5 g epoxide intermediate [2] |
| Comparator Or Baseline | 4-Chlorophenyl, 4-fluorophenyl, or 2,4-difluorophenyl substitution patterns |
| Quantified Difference | The 2,4-dichlorophenyl group is specifically identified as an especially preferred R group for antifungal activity optimization [1] |
| Conditions | Reaction with trimethylsulfoxonium iodide and cetrimide in aqueous NaOH/CH2Cl2; epoxide opening with 1,2,4-triazole and K2CO3 in DMF at 85°C [2] |
Why This Matters
Procurement of the 2,4-dichlorophenyl variant enables access to the patented cyclopropylidene antifungal scaffold, whereas alternative substitution patterns may not yield compounds within the claimed preferred embodiments.
- [1] US Patent 4,618,616. (1986). Cyclopropylidene Antifungal Agents. Column 1, Line 63 to Column 2, Line 20. View Source
- [2] US Patent 4,618,616. (1986). Cyclopropylidene Antifungal Agents. Example 1, Columns 3-4. View Source
